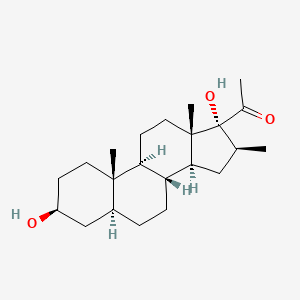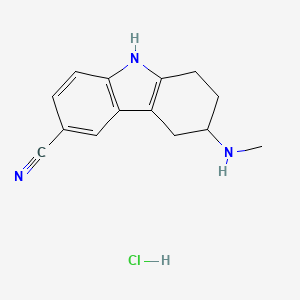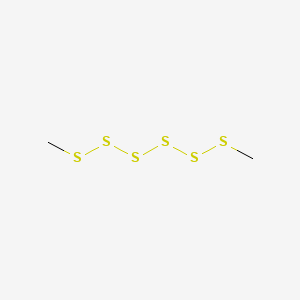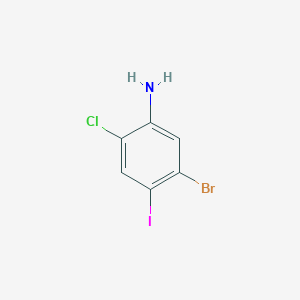
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one is a synthetic steroidal compound. It is characterized by its unique molecular structure, which includes hydroxyl groups at the 3 and 17 positions, a methyl group at the 16 position, and a pregnan-20-one backbone. This compound is often used as an intermediate in the synthesis of other steroidal compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one typically involves multi-step chemical reactions. One common method includes the selective oxidation of precursor steroids, followed by hydrogenation and functional group transformations. For instance, the preparation of related steroidal compounds often involves the use of selective oxidation reagents like Jones’ Reagent and hydrogenation processes using catalysts such as ruthenium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Jones’ Reagent to form ketones or other oxidized derivatives.
Substitution: The hydroxyl groups at the 3 and 17 positions can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones’ Reagent (chromic acid in acetone) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) is used for reduction reactions.
Substitution: Various alkylating agents and acid catalysts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one has several scientific research applications:
Biology: This compound is used in the study of steroid hormone pathways and their biological effects.
Mechanism of Action
The mechanism of action of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can interact with steroid hormone receptors, influencing gene expression and cellular functions. The hydroxyl groups at the 3 and 17 positions play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
(16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione: This compound is a derivative of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one and is used in similar applications.
3b,14b,16b-Trihydroxy-5a-bufa-20,22-dienolide: Another steroidal compound with similar hydroxylation patterns.
Uniqueness
This compound is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various steroidal derivatives highlights its versatility and importance in steroid chemistry .
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h13,15-19,24-25H,5-12H2,1-4H3/t13-,15-,16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
RGHGKGRVFXQGOV-RKCQDTMWSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O |
Canonical SMILES |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)


![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)









